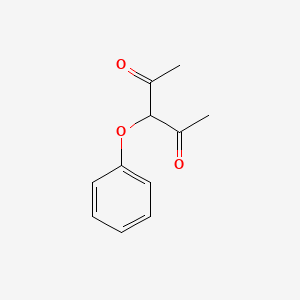

3-Phenoxypentane-2,4-dione

Vue d'ensemble

Description

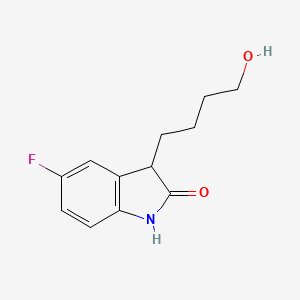

3-Phenoxypentane-2,4-dione is a chemical compound with the molecular formula C11H12O3 . It is used in laboratory chemicals .

Synthesis Analysis

A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed, wherein cheaper and easily accessible chloro derivatives are conversed into more reactive iodo derivatives . The method is based on the Finkelstein reaction for which the literature suggests highly polar organic solvents as ideal reaction media .Molecular Structure Analysis

The molecular structure of 3-Phenoxypentane-2,4-dione was determined by X-ray crystallography . The crystallographic data analysis reveals that the title compound crystallizes in a monoclinic system and space group P21/a with the cell parameters a = 12.7006(4)Å, b = 10.0271(5)Å, c = 20.1044(10) and β = 106.525(3)° .Chemical Reactions Analysis

The structure of 3-[(2E)-3-phenylprop-2-en-1-ylidene]pentane-2,4-dione was determined by X-ray crystallography . The crystallographic data analysis reveals that the title compound crystallizes in a monoclinic system and space group 1/a P2 with the cell parameters a = 12.7006(4)Å, b = 10.0271(5)Å, c = 20.1044(10) and β = 106.525(3)° .Applications De Recherche Scientifique

Hydrogen Bonding Characteristics

- Study on Derivatives of Pentane-2,4-dione (PD): Research by Emsley et al. (1989) explored the hydrogen bonding of enol tautomers of derivatives of PD, including 3-(4-phenoxyphenyl) pentane-2,4-dione. These compounds exhibited strong hydrogen bonds, useful for understanding the potential energy well of such bonds in chemical structures (Emsley et al., 1989).

Molecular Structure and Vibrational Analysis

- Density Functional Theory (DFT) Calculations: A study by Zahedi-Tabrizi et al. (2015) on derivatives of 3-thio-pentane-2,4-dione provided insights into their molecular structure using DFT. This research contributes to understanding the vibrational and NMR spectroscopy data of these derivatives (Zahedi-Tabrizi et al., 2015).

Tautomerism and Structural Characteristics

- Quantum-chemical Calculations and X-ray Studies: Maharramov et al. (2010) focused on the structural and tautomeric characteristics of 3-(4-fluorophenylhydrazone)pentane-2,4-dione. The study involved various spectroscopic methods and X-ray diffraction analysis, enhancing our understanding of the compound's tautomerism in different states (Maharramov et al., 2010).

Mécanisme D'action

Thiazolidinediones or TZDs act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG). They are thus the PPARG agonists subset of PPAR agonists . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Safety and Hazards

The safety data sheet for 2,4-Pentanedione, a similar compound, indicates that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life .

Propriétés

IUPAC Name |

3-phenoxypentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWCTBCQAPKVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384089 | |

| Record name | 3-phenoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxypentane-2,4-dione | |

CAS RN |

31614-00-3 | |

| Record name | 3-phenoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)

![Methyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1607735.png)

![2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)

![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)

![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)

![2-[(4-Chlorophenyl)thio]-3-nitropyridine](/img/structure/B1607744.png)